(R)-(+)-Etomoxir sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

®-(+)-Etomoxir sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent to study enzyme inhibition and fatty acid metabolism.

Biology: Investigates the role of CPT1 in cellular metabolism and energy production.

Medicine: Explores potential therapeutic applications in metabolic disorders, including diabetes and cardiovascular diseases.

Industry: Utilized in the development of metabolic modulators and as a tool in drug discovery

Wirkmechanismus

Target of Action

The primary target of ®-(+)-Etomoxir sodium salt, also known as Etomoxir sodium, is Carnitine Palmitoyltransferase-1 (CPT-1) . CPT-1 is an enzyme located on the inner face of the outer mitochondrial membrane . It plays a crucial role in the transport of long-chain fatty acids from the cytosol into the mitochondria, a necessary step for the production of ATP from fatty acid oxidation .

Mode of Action

Etomoxir sodium acts as an irreversible inhibitor of CPT-1 . The actual inhibitor is the ®-(+)-etomoxir-Coenzyme A ester, which is formed in an intracellular process . By inhibiting CPT-1, Etomoxir sodium prevents the formation of acyl carnitines, thereby blocking the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria . This inhibition disrupts the production of ATP from fatty acid oxidation .

Biochemical Pathways

The primary biochemical pathway affected by Etomoxir sodium is the fatty acid oxidation (FAO) pathway . By inhibiting CPT-1, Etomoxir sodium interrupts the FAO pathway, leading to a decrease in the production of ATP from fatty acid oxidation . This results in a shift in the cell’s metabolism, affecting other related pathways such as the tricarboxylic acid (TCA) cycle .

Pharmacokinetics

It is known that the sodium salt of (+)-etomoxir is water-soluble , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The inhibition of the FAO pathway by Etomoxir sodium leads to a decrease in ATP production from fatty acid oxidation . This metabolic shift can have various molecular and cellular effects. For instance, in glioblastoma tumorspheres, the combined use of Etomoxir and temozolomide was found to reduce cell viability, stemness, and invasiveness, as well as inhibit the TCA cycle and ATP production .

Action Environment

The action, efficacy, and stability of Etomoxir sodium can be influenced by various environmental factors. For example, the middle inhibitor concentration for the inhibition of CPT-1 in the liver, heart, and muscle mitochondria of rats lies between 5 and 20 nmol/l (for rac-Etomoxir), depending on the animal’s state of metabolism (fed or fasting) .

Zukünftige Richtungen

While the future directions specific to “®-(+)-Etomoxir sodium salt” are not detailed in the search results, research on similar sodium salts suggests potential applications in energy storage technologies . Additionally, research on sodium toxicity suggests that future research should investigate low-salt interventions with levels of sodium intake associated with ancestral hunter-gatherer tribes .

Biochemische Analyse

Biochemical Properties

Etomoxir sodium plays a significant role in biochemical reactions by inhibiting CPT1, thereby blocking the transport of long-chain fatty acids into the mitochondria for β-oxidation. This inhibition leads to a reduction in fatty acid oxidation and an increase in glucose oxidation. Etomoxir sodium interacts with CPT1 by binding to its active site, preventing the enzyme from catalyzing the conversion of carnitine and acyl-CoA to acyl-carnitine and CoA . This interaction is crucial for its biochemical effects, as it directly impacts the metabolic pathways involving fatty acid oxidation.

Cellular Effects

Etomoxir sodium has profound effects on various cell types and cellular processes. By inhibiting CPT1, it alters cellular metabolism, leading to increased reliance on glucose for energy production. This shift in metabolic preference can influence cell signaling pathways, gene expression, and overall cellular function. For instance, in cancer cells, Etomoxir sodium has been shown to reduce cell proliferation and induce apoptosis by disrupting the energy supply . Additionally, it can affect cell signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of Etomoxir sodium involves its binding to the active site of CPT1, leading to enzyme inhibition. This binding prevents the formation of acyl-carnitine, a crucial step in the transport of long-chain fatty acids into the mitochondria. As a result, fatty acid oxidation is reduced, and cells are forced to rely on glucose oxidation for energy production. This shift in metabolic pathways can lead to changes in gene expression, particularly those involved in energy metabolism and cell survival . Additionally, Etomoxir sodium can modulate the activity of other enzymes and proteins involved in metabolic processes, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Etomoxir sodium can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to potential degradation or cellular adaptation. Short-term exposure to Etomoxir sodium typically results in immediate inhibition of CPT1 and a rapid shift in cellular metabolism. Long-term exposure can lead to compensatory mechanisms, such as upregulation of alternative metabolic pathways or changes in gene expression, which may mitigate the initial effects . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of Etomoxir sodium in animal models are dose-dependent. At low doses, the compound effectively inhibits CPT1 and alters metabolic pathways without causing significant toxicity. At higher doses, Etomoxir sodium can induce adverse effects, such as hepatotoxicity and cardiotoxicity . These toxic effects are likely due to the disruption of essential metabolic processes and the accumulation of unmetabolized fatty acids. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies.

Metabolic Pathways

Etomoxir sodium is primarily involved in the metabolic pathway of fatty acid oxidation. By inhibiting CPT1, it prevents the entry of long-chain fatty acids into the mitochondria, thereby reducing their oxidation. This inhibition leads to an increase in glucose oxidation as cells compensate for the reduced availability of fatty acids as an energy source . Additionally, Etomoxir sodium can affect other metabolic pathways, such as the tricarboxylic acid (TCA) cycle and the electron transport chain, by altering the availability of substrates and intermediates.

Transport and Distribution

Within cells, Etomoxir sodium is transported and distributed primarily through passive diffusion. Once inside the cell, it localizes to the mitochondria, where it exerts its inhibitory effects on CPT1. The compound may also interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of Etomoxir sodium within the mitochondria are critical for its biochemical and cellular effects.

Subcellular Localization

Etomoxir sodium predominantly localizes to the mitochondria, where it inhibits CPT1 and disrupts fatty acid oxidation. This subcellular localization is essential for its function, as CPT1 is located on the outer mitochondrial membrane. The targeting of Etomoxir sodium to the mitochondria may involve specific signals or post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of Etomoxir sodium is important for elucidating its mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ®-(+)-Etomoxir-Natriumsalz beinhaltet die Reaktion von ®-(+)-2-(6-(4-Chlorphenoxy)hexyl)oxiran-2-carbonsäure mit Natriumhydroxid. Die Reaktion findet typischerweise in einem wässrigen Medium statt, gefolgt von Reinigungsschritten, um die Natriumsalzform zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von ®-(+)-Etomoxir-Natriumsalz folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft strengen Qualitätskontrollmaßnahmen unterzogen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC), um seine Reinheit zu bestätigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

®-(+)-Etomoxir-Natriumsalz unterliegt hauptsächlich nukleophilen Substitutionsreaktionen aufgrund des Vorhandenseins des Oxiranrings. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Die Reaktion findet typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen statt.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise eine nukleophile Substitution mit Aminen zu Aminen-Derivaten führen, während Oxidation zur Bildung von Carbonsäuren führen kann .

Wissenschaftliche Forschungsanwendungen

®-(+)-Etomoxir-Natriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz verwendet, um die Hemmung von Enzymen und den Fettsäurestoffwechsel zu untersuchen.

Biologie: Untersucht die Rolle von CPT1 im Zellstoffwechsel und in der Energieproduktion.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei Stoffwechselstörungen, einschließlich Diabetes und Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung von Stoffwechselmodulatoren und als Werkzeug in der Medikamentenentwicklung eingesetzt

Wirkmechanismus

®-(+)-Etomoxir-Natriumsalz entfaltet seine Wirkung durch irreversible Hemmung der Carnitin-Palmitoyltransferase I (CPT1). Diese Hemmung verhindert die Bildung von Acylcarnitinen, ein entscheidender Schritt für den Transport von Fettsäureketten in die Mitochondrien. Folglich stört diese Hemmung die β-Oxidation, was zu einem veränderten Energiestoffwechsel führt . Zusätzlich wurde ®-(+)-Etomoxir-Natriumsalz als direkter Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPARα) identifiziert, der die Stoffwechselwege weiter beeinflusst .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Etomoxir: Das Racemat von ®-(+)-Etomoxir und (S)-(-)-Etomoxir.

Perhexilin: Ein weiterer CPT1-Inhibitor, der zur Behandlung von Angina pectoris und Herzinsuffizienz eingesetzt wird.

Trimetazidin: Ein Stoffwechselmittel, das die Fettsäureoxidation teilweise hemmt und zur Behandlung von Angina pectoris eingesetzt wird.

Einzigartigkeit

®-(+)-Etomoxir-Natriumsalz ist durch seine hohe Spezifität und irreversible Hemmung von CPT1 einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Stoffwechselforschung und bei therapeutischen Anwendungen, wodurch es sich von anderen CPT1-Inhibitoren abhebt .

Eigenschaften

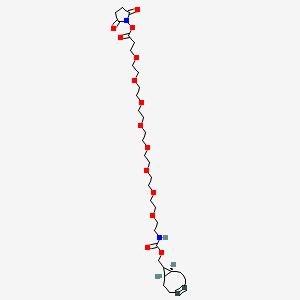

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-(+)-Etomoxir sodium salt involves the conversion of (R)-(+)-Etomoxir to its sodium salt form.", "Starting Materials": [ "(R)-(+)-Etomoxir", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve (R)-(+)-Etomoxir in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for several hours.", "Step 3: Add water to the solution to precipitate the sodium salt of (R)-(+)-Etomoxir.", "Step 4: Filter the precipitate and wash with water.", "Step 5: Dry the product under vacuum to obtain (R)-(+)-Etomoxir sodium salt." ] } | |

CAS-Nummer |

828934-41-4 |

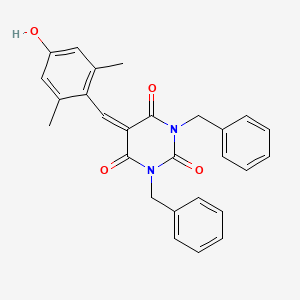

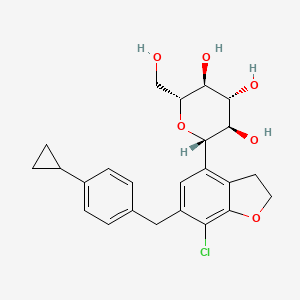

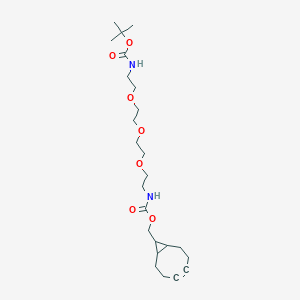

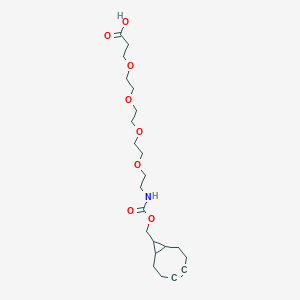

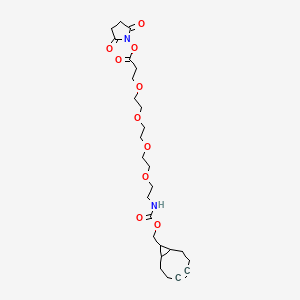

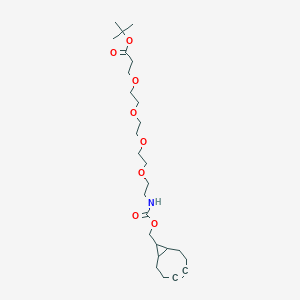

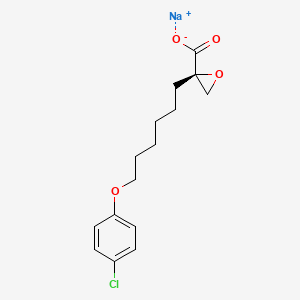

Molekularformel |

C15H19ClNaO4 |

Molekulargewicht |

321.75 g/mol |

IUPAC-Name |

sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/t15-;/m1./s1 |

InChI-Schlüssel |

ZUMIFLJZQDMWAU-XFULWGLBSA-N |

Isomerische SMILES |

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na] |

SMILES |

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |

Kanonische SMILES |

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Etomoxir sodium; B 807-54; B807-54; B-807-54; B 80754; B80754; B-80754; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.